molecular formula C6H14ClN3O B8139640 2-Amino-1-piperazin-1-ylethanone;hydrochloride

2-Amino-1-piperazin-1-ylethanone;hydrochloride

Cat. No. B8139640
M. Wt: 179.65 g/mol
InChI Key: DZNFYXYPUBNQIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-piperazin-1-ylethanone;hydrochloride is a useful research compound. Its molecular formula is C6H14ClN3O and its molecular weight is 179.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-1-piperazin-1-ylethanone;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-1-piperazin-1-ylethanone;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-Amino-1-piperazin-1-ylethanone hydrochloride involves the reaction of piperazine with ethyl chloroacetate to form 2-chloroethylpiperazine, which is then reacted with ammonium hydroxide to form 2-Amino-1-piperazin-1-ylethanone. The resulting compound is then reacted with hydrochloric acid to form the hydrochloride salt.

Starting Materials
Piperazine, Ethyl chloroacetate, Ammonium hydroxide, Hydrochloric acid

Reaction
Step 1: Piperazine is reacted with ethyl chloroacetate in the presence of a base catalyst to form 2-chloroethylpiperazine., Step 2: 2-chloroethylpiperazine is then reacted with ammonium hydroxide to form 2-Amino-1-piperazin-1-ylethanone., Step 3: The resulting compound is then reacted with hydrochloric acid to form the hydrochloride salt of 2-Amino-1-piperazin-1-ylethanone.

properties

IUPAC Name

2-amino-1-piperazin-1-ylethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O.ClH/c7-5-6(10)9-3-1-8-2-4-9;/h8H,1-5,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZNFYXYPUBNQIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-piperazin-1-ylethanone;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.